molecular formula C14H10F2O3 B6365087 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid CAS No. 1184632-29-8

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid

Cat. No.: B6365087
CAS No.: 1184632-29-8
M. Wt: 264.22 g/mol
InChI Key: BBFQJOLSFXNMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H10F2O3. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid is unique due to the presence of both fluorine and methoxy groups, which impart specific chemical and physical properties. These functional groups enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-5-(3-fluoro-4-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-3-9(7-12(13)16)8-2-4-11(15)10(6-8)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFQJOLSFXNMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681291
Record name 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184632-29-8
Record name 3',4-Difluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.